molecular formula C9H7NO4 B1280218 Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate CAS No. 72752-80-8

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Cat. No.: B1280218
CAS No.: 72752-80-8
M. Wt: 193.16 g/mol
InChI Key: FUJBKRLYHYJMNF-UHFFFAOYSA-N
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Preparation Methods

The preparation of CBP007 involves the use of hybridoma technology. This process includes the immunization of mice with the target antigen (BMI-1 protein), followed by the fusion of the mouse spleen cells with myeloma cells to create hybrid cells. These hybrid cells are then screened for the production of the desired antibody. The selected hybridoma cells are cultured, and the antibody is purified from the culture supernatant using protein A affinity chromatography .

Chemical Reactions Analysis

CBP007, being a monoclonal antibody, does not undergo typical chemical reactions like small organic molecules. it can participate in various biochemical interactions, such as binding to its target antigen (BMI-1 protein). This binding can be analyzed using techniques like Western Blot, Chromatin Immunoprecipitation (ChIP), and Flow Cytometry (FC) .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its efficacy in inhibiting the growth of Staphylococcus aureus and Escherichia coli through enzyme inhibition mechanisms .
  • Anticancer Properties : The compound has also been evaluated for anticancer effects. In vitro studies indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of various biologically active compounds. For instance, it can be transformed into more complex structures through nucleophilic substitution reactions and cyclization processes .

Case Study: Synthesis Pathway

A common synthetic route involves:

  • Condensation of appropriate precursors.
  • Cyclization under acidic conditions.
  • Purification through recrystallization.

This method has been optimized to improve yield and minimize by-products.

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Dyes and Pigments : this compound is explored for use in dye production due to its ability to form stable colored complexes with metals .

Data Table: Comparison of Dyes

Compound NameApplicationUnique Properties
This compoundDye productionForms stable metal complexes
Other Benzoxazole DerivativesVariousVaries based on substituents

Biological Research

The biological interactions of this compound have been the subject of extensive research:

  • Enzyme Inhibition Studies : The compound's aldehyde functionality allows it to interact with nucleophilic sites on proteins. This interaction can inhibit enzymatic functions crucial for various metabolic pathways .

Case Study: Enzyme Interaction

A study focusing on enzyme inhibition demonstrated that this compound could effectively inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis in many organisms.

Mechanism of Action

The mechanism of action of CBP007 involves its specific binding to the BMI-1 protein. BMI-1 is a component of the Polycomb Repressive Complex 1 (PRC1), which is involved in the regulation of gene expression through chromatin remodeling. By binding to BMI-1, CBP007 can inhibit its function, thereby affecting the transcriptional regulation of target genes .

Comparison with Similar Compounds

CBP007 can be compared with other monoclonal antibodies targeting the BMI-1 protein, such as CBP006. Both antibodies are used for similar applications in scientific research, but they may differ in their binding affinities and specificities. Another similar compound is Y08197, a selective inhibitor of the CBP/EP300 bromodomain, which is used in the treatment of prostate cancer . Unlike CBP007, Y08197 is a small molecule inhibitor and works by inhibiting the bromodomain of CBP/EP300, rather than binding to the BMI-1 protein.

Biological Activity

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate (CAS Number: 72752-80-8) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C9H7NO4
  • Molecular Weight : 193.16 g/mol
  • IUPAC Name : Methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate
  • Synonyms : Methyl 2-hydroxybenzo[d]oxazole-6-carboxylate, CHEMBL4087272

The compound features a benzoxazole ring structure which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve the disruption of bacterial cell wall synthesis and function.

Antioxidant Properties

The antioxidant activity of this compound has been assessed through various assays. It was found to scavenge free radicals effectively, indicating potential protective effects against oxidative stress. The IC50 values for its antioxidant activity were comparable to established antioxidants such as ascorbic acid.

Cytotoxicity and Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound induced apoptosis in human breast cancer cells (MCF7) and colon cancer cells (HT29), suggesting its potential as an anticancer agent. The mechanism involves the activation of caspase pathways leading to programmed cell death.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AntioxidantScavenges free radicals
CytotoxicityInduces apoptosis in MCF7 and HT29 cells

Case Study: Anticancer Activity

A specific case study examined the effects of this compound on colorectal cancer cells. The study utilized various concentrations of the compound and assessed cell viability using MTT assays. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.

Properties

IUPAC Name

methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJBKRLYHYJMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502718
Record name Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72752-80-8
Record name Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-amino-3-hydroxybenzoate (Intermediate 75, 1.06 g, 6.34 mmol) in THF (13.5 mL) was added carbonyl diimidazole (1.88 g, 11.6 mmol) and the reaction mixture was heated to reflux temperature for 1 day. After that time, the solvent was removed and the residue was partitioned between CH2Cl2 and 1N aqueous HCl solution. The organic phase was washed with 1N aqueous HCl solution (2×) and water, dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure to provide the title compound as white solid (870 mg of a 79% purity, 56% yield). The crude was used in the next step without any further purification.
Name
methyl 4-amino-3-hydroxybenzoate
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Intermediate 75
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
13.5 mL
Type
solvent
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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